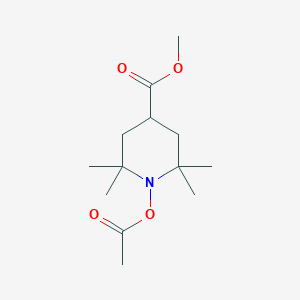

Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside and its derivatives involves multiple steps, including methylation, benzoylation, and allylation processes. Efficient synthetic routes have been developed to access these compounds, demonstrating the versatility of methyl D-ribofuranoside as a starting material. For instance, methyl 3,5-di-O-arylmethyl-alpha-D-ribofuranosides were efficiently synthesized from methyl D-ribofuranoside with yields ranging from 72-82% (Li, Lu, & Piccirilli, 2007).

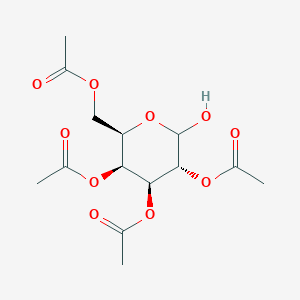

Molecular Structure Analysis

Detailed molecular structure analyses, such as 13C−1H and 13C−13C spin-coupling constants studies, have been conducted on methyl β-d-ribofuranoside derivatives to understand their conformation and structural characteristics. These studies provide insights into the molecular geometry and conformational preferences of these furanosides, essential for their application in synthesis (Church, Carmichael, & Serianni, 1997).

Chemical Reactions and Properties

Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside undergoes various chemical reactions, including allylation, acylation, and cleavage under acidic conditions. These reactions are pivotal for its use in synthesizing nucleoside analogs and other bioactive molecules. For example, the acid-catalyzed cleavage of methyl 2,3-anhydro-beta-D-ribofuranoside derivatives has been studied, showing the formation of methyl 2,3-di-O-acetyl-5-bromo-5-deoxy-alpha,beta-D-xylofuranoside under certain conditions (Hollenberg, Watanabe, & Fox, 1975).

科学研究应用

Synthesis and Chemical Properties

Efficient Synthesis and Versatile Applications Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside showcases its utility in the efficient synthesis of various compounds. A notable application is its use in creating methyl 3,5-di-O-benzyl-alpha-D-ribofuranosides, serving as essential synthons for constructing 2'-C-branched ribonucleosides. The synthesis process of these compounds demonstrates a versatile precursor, leading to the creation of 2'-C-beta-methoxymethyl- and 2'-C-beta-ethoxymethyluridine with substantial overall yields (Li, Lu, & Piccirilli, 2007).

Reaction Kinetics and Mechanism Insights The compound has been instrumental in understanding reaction mechanisms and kinetics, particularly in the acetolysis of acylated methyl furanosides. Research delving into the sulfuric acid-catalyzed acetolysis reveals intricate details about the role of H+ and Ac+ as catalytically active species, elucidating the activation processes involved in anomerization and CO-bond rupture mechanisms (Forsman, Wärnå, Murzin, & Leino, 2009).

Synthesis of Novel Chemotherapeutics The compound's role extends to the synthesis of novel N-ribosyl-1,2,4-triazin-6(1H)-/ones or thiones, indicating potential antibacterial and antifungal chemotherapeutic applications. The structural confirmation of these new ribosides through chemical and spectroscopic means underscores the compound's significance in creating new therapeutic agents (Khalil, 2005).

Biological and Medical Research

Potential Antiviral, Antibacterial, and Antitumorous Activities Research has demonstrated the potential of methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside derivatives in antiviral, antibacterial, and antitumorous applications. Notably, 2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl cyanide, synthesized from this compound, is highlighted as a versatile intermediate for synthesizing C-nucleoside derivatives, reflecting its significant potential in medicinal chemistry (Lee, Son, & Kang, 2000).

Stereoselective Synthesis in Sugar Intermediates The compound plays a crucial role in the stereoselective synthesis of sugar intermediates like 4-C-methyl-2,3,5-tri-O-benzyl-d-ribofuranose. These intermediates are synthesized with good yields and stereoselectivity, emphasizing the compound's importance in creating structurally specific sugar derivatives (Boyer, Ugarkar, & Erion, 2003).

未来方向

属性

IUPAC Name |

(2R,3R,4R,5R)-2-methoxy-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O5/c1-28-27-26(31-19-23-15-9-4-10-16-23)25(30-18-22-13-7-3-8-14-22)24(32-27)20-29-17-21-11-5-2-6-12-21/h2-16,24-27H,17-20H2,1H3/t24-,25-,26-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVKHGGGJZLGII-FPCALVHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10557499 |

Source

|

| Record name | Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside | |

CAS RN |

55725-85-4 |

Source

|

| Record name | Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

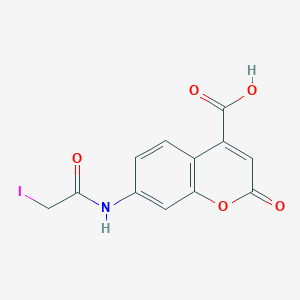

![2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline](/img/structure/B15701.png)